2,4-dichloro-3-methyl-N-(1-phenylethyl)benzenesulfonamide
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Overview
Description
2,4-dichloro-3-methyl-N-(1-phenylethyl)benzenesulfonamide is a chemical compound with the molecular formula C15H15Cl2NO2S. It is a white crystalline solid that is stable under standard conditions. This compound is primarily used as an intermediate in organic synthesis and in the production of biologically active compounds.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,4-dichloro-3-methyl-N-(1-phenylethyl)benzenesulfonamide typically involves the reaction of 2,4-dichloro-3-methylbenzenesulfonyl chloride with 1-phenylethylamine. The reaction is carried out in the presence of a base such as triethylamine or pyridine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is usually stirred at room temperature for several hours until the reaction is complete. The product is then purified by recrystallization or column chromatography.
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
2,4-dichloro-3-methyl-N-(1-phenylethyl)benzenesulfonamide can undergo various chemical reactions, including:
Nucleophilic substitution: The chlorine atoms in the compound can be replaced by nucleophiles such as amines, thiols, or alkoxides.
Oxidation: The methyl group can be oxidized to a carboxylic acid or an aldehyde using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The sulfonamide group can be reduced to an amine using reducing agents such as lithium aluminum hydride.
Common Reagents and Conditions
Nucleophilic substitution: Reagents like sodium methoxide or sodium thiolate in polar aprotic solvents such as dimethyl sulfoxide (DMSO) or dimethylformamide (DMF).
Oxidation: Potassium permanganate in aqueous or acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether or tetrahydrofuran (THF).
Major Products Formed
Nucleophilic substitution: Substituted sulfonamides.
Oxidation: Carboxylic acids or aldehydes.
Reduction: Amines.
Scientific Research Applications
2,4-dichloro-3-methyl-N-(1-phenylethyl)benzenesulfonamide has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Employed in the study of enzyme inhibition and protein interactions.
Medicine: Investigated for its potential as an antimicrobial and anti-inflammatory agent.
Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.
Mechanism of Action
The mechanism of action of 2,4-dichloro-3-methyl-N-(1-phenylethyl)benzenesulfonamide involves its interaction with specific molecular targets. The sulfonamide group can form hydrogen bonds with amino acid residues in proteins, leading to inhibition of enzyme activity. The compound may also interact with cellular membranes, affecting membrane permeability and function.
Comparison with Similar Compounds
Similar Compounds
2,4-dichloro-3-methylbenzenesulfonamide: Lacks the phenylethyl group, making it less hydrophobic and potentially less effective in biological applications.
N-(1-phenylethyl)benzenesulfonamide: Lacks the chlorine atoms, which may reduce its reactivity in nucleophilic substitution reactions.
Uniqueness
2,4-dichloro-3-methyl-N-(1-phenylethyl)benzenesulfonamide is unique due to the presence of both chlorine atoms and the phenylethyl group. This combination enhances its reactivity and potential biological activity, making it a valuable compound in various fields of research and industry.
Biological Activity
2,4-Dichloro-3-methyl-N-(1-phenylethyl)benzenesulfonamide (CAS Number: 1206113-68-9) is a sulfonamide compound that has garnered attention for its potential biological activities. This article reviews its synthesis, biological mechanisms, and relevant research findings, including case studies and experimental data.
- Molecular Formula : C15H15Cl2NO2S
- Molecular Weight : 344.3 g/mol
- Structure : The compound features a sulfonamide group attached to a dichlorinated aromatic ring and a phenylethyl moiety, which influences its biological interactions.
Synthesis
The synthesis of this compound typically involves the reaction of 2,4-dichloro-3-methylbenzenesulfonyl chloride with 1-phenylethylamine in the presence of a base such as triethylamine. This reaction is conducted under controlled conditions to optimize yield and purity.
Biological Mechanisms
The biological activity of this compound can be attributed to its ability to interact with various molecular targets:
- Enzyme Inhibition : The sulfonamide group allows for the formation of hydrogen bonds with amino acid residues in enzymes, potentially inhibiting their activity.
- Membrane Interaction : The compound may alter cellular membrane permeability, affecting cellular functions and signaling pathways.
Antimicrobial Properties
Research indicates that compounds in the sulfonamide class exhibit antimicrobial properties. A study exploring the effects of related sulfonamides on bacterial growth demonstrated significant inhibition at low concentrations. While specific data on this compound is limited, its structural similarities suggest potential antimicrobial efficacy .
Cardiovascular Effects
A recent study evaluated the effects of various benzenesulfonamides on perfusion pressure using an isolated rat heart model. Although this compound was not directly tested, insights from related compounds suggest that modifications in perfusion pressure may occur through calcium channel interactions .
Compound | Dose (nM) | Effect on Perfusion Pressure |
---|---|---|
Control | - | Baseline |
Benzenesulfonamide | 0.001 | Decreased |
Compound 4 (4-(2-aminoethyl)-benzenesulfonamide) | 0.001 | Significant decrease |
Case Studies
Several case studies have focused on the biological effects of sulfonamide derivatives:
- Study on Perfusion Pressure :
- Antimicrobial Activity Assessment :
Pharmacokinetics
Understanding the pharmacokinetics of this compound is crucial for determining its biological activity. Theoretical models have been employed to predict absorption, distribution, metabolism, and excretion (ADME) parameters using software tools like SwissADME. These models indicate favorable characteristics for drug-like behavior but necessitate empirical validation .
Properties
IUPAC Name |
2,4-dichloro-3-methyl-N-(1-phenylethyl)benzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15Cl2NO2S/c1-10-13(16)8-9-14(15(10)17)21(19,20)18-11(2)12-6-4-3-5-7-12/h3-9,11,18H,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NEGSWUUJKOPRRH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1Cl)S(=O)(=O)NC(C)C2=CC=CC=C2)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15Cl2NO2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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